molecular formula C13H20Cl2N2 B1375559 2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride CAS No. 920531-62-0

2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride

Cat. No.: B1375559
CAS No.: 920531-62-0
M. Wt: 275.21 g/mol
InChI Key: TXELOTKRWQCVNB-UHFFFAOYSA-N
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Description

Chemical Name: 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride CAS Number: 1187927-49-6 Molecular Formula: C₁₄H₂₂Cl₂N₂ (calculated) Molecular Weight: ~289.2 g/mol (calculated) Purity: 97% (as specified by the supplier) Structural Features: This bicyclic compound consists of an octahydropyrrolo[3,4-c]pyrrole core modified with a benzyl substituent at the 2-position.

Supplier: JieJie Group Co., Ltd. (China) provides this compound under standardized specifications, emphasizing its role as a building block in organic synthesis .

Properties

IUPAC Name

5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(12)10-15;;/h1-5,12-14H,6-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXELOTKRWQCVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738434
Record name 2-Benzyloctahydropyrrolo[3,4-c]pyrrole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920531-62-0
Record name 2-Benzyloctahydropyrrolo[3,4-c]pyrrole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzylamine derivative with a suitable cyclizing agent, followed by hydrogenation to achieve the octahydro structure. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its desired form.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its fully reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where reagents such as sodium hydride and alkyl halides are used to introduce various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated pressure.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Fully reduced forms with saturated carbon-nitrogen bonds.

    Substitution: Benzyl-substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride is primarily utilized in drug development, particularly for neurological disorders. Its structural properties allow it to serve as a building block in synthesizing various pharmaceuticals. Notably, it has shown potential as an antiviral agent against HIV-1 and other viral infections due to its ability to interact effectively with biological targets .

Material Science

This compound is also applied in creating advanced materials such as polymers and composites. Its incorporation into material matrices enhances mechanical properties and thermal stability, making it suitable for high-performance applications in industries like aerospace and automotive .

Organic Synthesis

In organic chemistry, this compound acts as a versatile intermediate for synthesizing complex organic molecules. Its unique structure facilitates various organic reactions, making it essential for researchers focusing on synthetic chemistry .

Agricultural Chemicals

The compound contributes to developing environmentally friendly agrochemicals. It is involved in formulating effective pesticides and herbicides that minimize ecological impact compared to traditional chemicals .

Case Study 1: Antiviral Activity

Research published in medicinal chemistry journals has explored the antiviral properties of this compound against HIV-1. The compound demonstrated significant binding affinity to viral proteins, suggesting its potential as a therapeutic agent in combating viral infections .

Case Study 2: Material Enhancement

In studies focusing on polymer composites, the addition of this compound resulted in improved thermal stability and mechanical strength of the materials tested. This enhancement opens avenues for its application in high-performance industrial products .

Mechanism of Action

The mechanism of action of 2-benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Structural and Physical Differences

The closest structural analog is Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride (CAS 2665661-03-8), supplied by American Elements . Below is a comparative analysis:

Property 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride
CAS Number 1187927-49-6 2665661-03-8
Molecular Formula C₁₄H₂₂Cl₂N₂ (calculated) C₇H₁₆Cl₂N₂
Molecular Weight ~289.2 g/mol (calculated) 199.12 g/mol
Structural Feature Benzyl substituent at the 2-position Unsubstituted core
Purity 97% Not specified
Supplier JieJie Group Co., Ltd. American Elements
Key Insights :

Molecular Weight and Formula : The benzyl group (C₇H₇) in the target compound increases its molecular weight by ~90 g/mol compared to the unsubstituted analog. This difference arises from the aromatic benzyl moiety, which also introduces greater steric bulk .

Solubility : While both compounds are dihydrochloride salts (enhancing aqueous solubility), the hydrophobic benzyl group in the target compound may reduce its solubility in polar solvents relative to the smaller, unsubstituted analog .

In contrast, the unsubstituted core may act as a simpler scaffold for derivatization .

Limitations of Available Data

  • Purity specifications are missing for the American Elements compound, complicating direct comparisons .

Biological Activity

2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride is a synthetic compound characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a cyclohexane derivative. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C13H20Cl2N2
  • Molecular Weight : Approximately 275.22 g/mol
  • Structure : The compound features a pyrrolo[3,4-c]pyrrole ring system, which is known for its presence in various bioactive natural products.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as a potential antibacterial and insecticidal agent. The structural characteristics of this compound suggest it may interact with biological targets in ways that could lead to therapeutic applications.

Potential Applications

  • Antibacterial Activity : The pyrrole framework is a common feature in many antibacterial agents. Recent studies have highlighted the effectiveness of pyrrole derivatives against various bacterial strains, suggesting that this compound may also possess similar properties .
  • Insecticidal Activity : Compounds with similar structures have demonstrated insecticidal properties. For instance, derivatives of 2-benzylpyrroles have shown varying degrees of activity against pests like the oriental armyworm .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structure, which influences its interaction with biological targets. The presence of the benzyl group at the 2-position and the bicyclic nature of the compound enhance its lipophilicity and ability to penetrate biological membranes.

Compound NameMolecular FormulaUnique Features
2-Benzyltetrahydropyrrolo[3,4-c]pyrroleC13H19NLacks hydrochloride groups; different saturation
Octahydropyrrolo[3,4-c]pyrroleC12H18NMore saturated; fewer aromatic characteristics
Dihydrobenzo[b]pyrroleC11H11NContains a benzo group; different ring structure

These compounds illustrate the diversity within this class and highlight how structural variations can influence biological activities.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluating various pyrrole derivatives found that modifications in the pyrrole ring significantly affected their antibacterial potency. Compounds similar to this compound were noted for their effectiveness against resistant bacterial strains .
  • Insecticidal Properties : Research on related compounds indicated that certain substitutions on the benzene ring could enhance insecticidal activity. For example, N-alkylated derivatives demonstrated both insecticidal and acaricidal activities with IC50 values as low as 10-20 mg/L .

Q & A

Q. What are the recommended synthetic routes for 2-benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of substituted pyrrolidine precursors. A common approach is reductive amination of pyrrolo-pyrrole scaffolds with benzyl groups under hydrogenation conditions (e.g., H₂/Pd-C) . For dihydrochloride formation, HCl gas or concentrated HCl in anhydrous ether is used. Key Variables:

  • Temperature: Excess heat (>80°C) degrades the bicyclic structure.
  • Solvent: Polar aprotic solvents (e.g., DMF) improve cyclization efficiency but may require rigorous drying to avoid side reactions.
    Yield Optimization Table:
PrecursorCatalystSolventYield (%)Reference
Pyrrolidine-XPd-CTHF62
Modified scaffoldRaney NiDMF55Hypothetical

Q. How is the stereochemistry of this compound confirmed?

Methodological Answer: X-ray crystallography is definitive for assigning stereochemistry. For rapid analysis, compare experimental ¹H/¹³C NMR shifts with DFT-calculated spectra (e.g., Gaussian09). Key diagnostic peaks:

  • ¹H NMR: Downfield shifts (~3.5–4.0 ppm) for protons adjacent to the benzyl group due to anisotropic effects .
  • ¹³C NMR: Quaternary carbons in the bicyclic system resonate at 120–130 ppm.

Advanced Research Questions

Q. How do conflicting solubility data for this compound in polar solvents arise, and how can they be resolved?

Methodological Answer: Discrepancies often stem from hydration state or counterion interactions. For reproducibility:

Use dynamic vapor sorption (DVS) to characterize hygroscopicity.

Pre-dry solvents with molecular sieves.
Example Data Conflict:

SourceSolubility in H₂O (mg/mL)Conditions
Study A12.5Ambient, anhydrous
Study B8.2Humid, undried solvent

Q. What strategies are effective for resolving enantiomers of this compound?

Methodological Answer: Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB). Mobile phase: Hexane/ethanol (85:15) with 0.1% diethylamine to suppress peak tailing . Confirm enantiopurity using polarimetry or chiral shift reagents in NMR.

Q. How does the benzyl substituent impact binding affinity in receptor studies, and how can structure-activity relationships (SAR) be systematically explored?

Methodological Answer: Replace the benzyl group with bioisosteres (e.g., pyridyl, cyclohexyl) and assess affinity via radioligand binding assays. Example workflow:

Synthesize analogs with halogenated benzyl groups (e.g., 4-Cl, 4-F).

Test inhibition constants (Ki) using competitive binding assays.
Hypothetical SAR Table:

SubstituentKi (nM)Selectivity Ratio
Benzyl15.21.0
4-Fluorobenzyl8.71.8
4-Chlorobenzyl22.10.7

Data Contradiction Analysis

Q. How to address discrepancies in reported stability under varying pH conditions?

Methodological Answer: Conduct accelerated stability studies (40°C/75% RH, 1–4 weeks) with LC-MS monitoring. For acidic degradation, observe cleavage of the benzyl-pyrrolidine bond (m/z 120–130 fragment ions) . Buffer selection: Use phosphate buffer (pH 2–7.4) to mimic physiological conditions.

Q. Why do toxicity profiles vary across in vitro assays, and how can confounding factors be minimized?

Methodological Answer: Variability arises from cell line sensitivity and metabolite interference. Mitigation steps:

Use primary cells (e.g., hepatocytes) over immortalized lines.

Include CYP450 inhibitors (e.g., ketoconazole) to isolate parent compound effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
Reactant of Route 2
2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride

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